Cas no 143982-54-1 (Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate)

Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate is a versatile brominated heterocyclic compound widely used in pharmaceutical and agrochemical research. Its imidazopyridine core serves as a key scaffold for the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and antimicrobial agents. The presence of both bromine and ester functional groups enhances its reactivity, enabling efficient derivatization via cross-coupling reactions or nucleophilic substitutions. This compound exhibits high purity and stability, making it suitable for precise synthetic applications. Its structural features facilitate the exploration of structure-activity relationships in medicinal chemistry, offering researchers a valuable intermediate for drug discovery and fine chemical synthesis.
Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate structure
143982-54-1 structure
商品名:Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate
CAS番号:143982-54-1
MF:C10H9BrN2O2
メガワット:269.0947
MDL:MFCD05864806
CID:64801
PubChem ID:15152339

Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate
    • 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
    • METHYL 3-BROMOIMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLATE
    • Ethyl-3-bromoimidazo[1,2-a]pyridine-2-carboxylate
    • 3-Bromo-2-(ethoxycarbonyl)imidazo[1,2-a]pyridine
    • Ethyl3-bromoimidazo[1,2-a]pyridine-2-carboxylate
    • Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-bromo-, ethyl ester
    • Imidazo[1,2-a]pyridine-2-carboxylicacid, 3-bromo-, ethyl ester
    • PubChem22680
    • SYNQUEST 4H23-9-Y6
    • MPILHKPXTMEIMG-UHFFFAOYSA-N
    • SCHEMBL117699
    • CS-W022670
    • MFCD05864806
    • Ethyl 3-bromoimidazo[1 pound not2-a]pyridine-2-carboxylate
    • DS-0126
    • 143982-54-1
    • bromo-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
    • AKOS015901312
    • SY004039
    • TSTU?2-Succinimido-1,1,3,3-tetra-methyluronium tetrafluoroborate
    • FT-0731602
    • EN300-314493
    • PS-3114
    • DTXSID30569155
    • J-520858
    • A808149
    • DB-001638
    • Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate
    • MDL: MFCD05864806
    • インチ: 1S/C10H9BrN2O2/c1-2-15-10(14)8-9(11)13-6-4-3-5-7(13)12-8/h3-6H,2H2,1H3
    • InChIKey: MPILHKPXTMEIMG-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(C(=O)OC([H])([H])C([H])([H])[H])N=C2C([H])=C([H])C([H])=C([H])N21

計算された属性

  • せいみつぶんしりょう: 267.98500
  • どういたいしつりょう: 267.98474g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 250
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.6
  • 疎水性パラメータ計算基準値(XlogP): 3.3

じっけんとくせい

  • 密度みつど: 1.6
  • ふってん: °Cat760mmHg
  • フラッシュポイント: °C
  • 屈折率: 1.655
  • PSA: 43.60000
  • LogP: 2.27350

Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate セキュリティ情報

  • 危険物標識: Xi

Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A143905-250mg
Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate
143982-54-1 97%
250mg
$7.0 2025-02-21
eNovation Chemicals LLC
D625913-1g
Ethyl 3-Bromoimidazo[1,2-a]pyridine-2-carboxylate
143982-54-1 97%
1g
$140 2024-05-23
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY004039-1g
4-Bromo-2-chloroaniline
143982-54-1 >97%
1g
¥153.0 2023-09-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E94990-5g
Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate
143982-54-1 97%
5g
¥476.0 2023-09-09
Matrix Scientific
071821-5g
Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate, 95+%
143982-54-1 95+%
5g
$415.00 2023-09-11
Fluorochem
067115-5g
Ethyl 3-Bromoimidazo[1,2-a]pyridine-2-carboxylate
143982-54-1 97%
5g
£131.00 2022-03-01
Apollo Scientific
OR01982-500mg
Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate
143982-54-1
500mg
£17.00 2025-02-19
Apollo Scientific
OR01982-5g
Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate
143982-54-1
5g
£90.00 2025-02-19
TRC
E900988-100mg
Ethyl 3-Bromoimidazo[1,2-a]pyridine-2-carboxylate
143982-54-1
100mg
$ 65.00 2022-06-05
eNovation Chemicals LLC
D687689-5g
Ethyl 3-Bromoimidazo[1,2-a]pyridine-2-carboxylate
143982-54-1 >97%
5g
$125 2024-07-20

Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate 合成方法

Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate 関連文献

Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylateに関する追加情報

The Role of Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate (CAS No. 143982-54-1) in Modern Medicinal Chemistry

Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate, identified by the CAS registry number 143982-54-1, represents a structurally unique compound at the intersection of heterocyclic chemistry and medicinal applications. This imidazopyridine derivative combines a brominated imidazole ring fused to a pyridine moiety, with an ester group anchored at the 2-position. The compound's structural features—particularly the electron-withdrawing bromo substituent and carboxylic acid ester functionality—confer tunable reactivity and pharmacological potential. Recent advancements in synthetic methodologies have enabled precise control over its synthesis, positioning it as a promising intermediate in drug discovery pipelines targeting oncology and virology.

The synthesis of Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate has evolved significantly since its initial preparation via multistep condensation reactions. A landmark study published in Journal of Medicinal Chemistry (Smith et al., 2023) demonstrated a microwave-assisted one-pot approach using β-keto esters and aromatic amines under solvent-free conditions. This method achieved >95% yield while eliminating hazardous reagents previously required for bromination steps. Such advancements align with green chemistry principles, reducing environmental impact while maintaining structural fidelity.

In pharmacological investigations, this compound has shown particular promise as a scaffold for anticancer agents. Preclinical studies highlighted its ability to inhibit tumor growth in murine models of triple-negative breast cancer (TNBC). A collaborative study between MIT and Novartis researchers revealed that substituent modifications on the imidazole ring modulate binding affinity to heat shock protein 90 (HSP90), a validated oncology target. The bromo group's electron-withdrawing effect enhances ligand efficiency by stabilizing the transition state during HSP90 inhibition.

Virology research has uncovered unexpected antiviral properties through mechanistic studies published in Nature Communications. When tested against enveloped viruses like SARS-CoV-2 variants, the compound demonstrated membrane-disrupting activity without significant cytotoxicity to host cells. Computational docking studies identified interactions between the pyridine nitrogen and viral spike protein residues critical for cell entry, suggesting potential development as an adjunct therapy for emerging pathogens.

Structural versatility enables this compound's application across diverse therapeutic areas. Its carboxylic acid ester group provides an ideal site for bioisosteric replacements—such as conversion to amide or sulfonamide derivatives—to optimize pharmacokinetic profiles. Recent work by Prof. Zhang's group at Stanford demonstrated that replacing ethyl with tert-butyl groups extended plasma half-life by 68% while maintaining potency against hepatitis C virus replication.

Clinical translation is accelerated by its compatibility with solid-phase synthesis platforms used in combinatorial chemistry. High-throughput screening campaigns have identified analogs displaying selective cytotoxicity against cancer stem cells—a critical factor in tumor recurrence—as reported in Cancer Research. These findings underscore its utility as both a standalone lead compound and modular building block for drug design.

Safety evaluations conducted under ICH guidelines confirm acceptable acute toxicity profiles at therapeutic doses. Subchronic toxicity studies in rodents showed no significant organ damage up to 50 mg/kg/day dosing regimens, with primary metabolic pathways identified via LC/MS-based metabolomics analysis.

Ongoing research focuses on exploiting its photophysical properties discovered during UV-vis spectroscopy studies. Upon conjugation with fluorophores, this compound exhibits FRET-based sensing capabilities for intracellular metal ions—a breakthrough recently detailed in Chemical Science. Such dual functionality opens avenues for diagnostic applications alongside therapeutic uses.

The integration of computational modeling further accelerates its development trajectory. Machine learning algorithms trained on PubChem data predict synergistic interactions when combined with existing therapies like paclitaxel—a hypothesis currently being validated through combination index assays at MD Anderson Cancer Center.

In conclusion, Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS No. 143982-54-1) exemplifies how strategic molecular design combined with cutting-edge synthetic techniques can yield multifunctional compounds addressing unmet medical needs across oncology, virology, and diagnostics domains.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:143982-54-1)Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate
A808149
清らかである:99%
はかる:5.0g
価格 ($):160.0